

Physical and spectroscopic data of 2-Amino-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-4'-methoxybenzophenone
Cat. No.:	B2966073

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of **2-Amino-4'-methoxybenzophenone**

Introduction: Unveiling a Key Chemical Intermediate

2-Amino-4'-methoxybenzophenone (CAS No. 36192-61-7) is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and a conjugated ketone system, renders it a valuable precursor in the synthesis of a wide array of more complex molecules. It serves as a critical building block in the development of pharmaceuticals, agrochemicals, and high-performance materials such as UV absorbers and pigments.^[1] Understanding its fundamental physical and spectroscopic characteristics is paramount for researchers and process chemists who wish to utilize this compound effectively, predict its reactivity, and ensure its quality.

This guide provides a comprehensive, research-grade overview of **2-Amino-4'-methoxybenzophenone**, moving beyond a simple data sheet to offer insights into the interpretation of its spectral data and the methodologies for their acquisition. The information presented herein is synthesized from established chemical data sources to provide a reliable and practical resource for laboratory professionals.

Molecular Structure and Physicochemical Properties

The structural arrangement of **2-Amino-4'-methoxybenzophenone**, featuring an aminobenzoyl group linked to a methoxyphenyl group, dictates its chemical behavior and physical properties.

Figure 1: Chemical Structure of **2-Amino-4'-methoxybenzophenone**.

The key physicochemical properties are summarized below for quick reference. These parameters are essential for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₃ NO ₂	[1]
Molecular Weight	227.26 g/mol	[1]
CAS Number	36192-61-7	[1]
Appearance	White to yellow crystalline powder	[2]
Melting Point	59-64 °C (varies with purity)	[2] [3]
Boiling Point	~150-160 °C at 5 mmHg	[3]
Solubility	Soluble in ethanol, ether, and other organic solvents; insoluble in water.	[3] [4]
Storage	Store at room temperature in a dry, well-ventilated area.	[1]

Spectroscopic Data and Interpretation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Amino-4'-methoxybenzophenone**, along with expert interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ^1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Provisional Assignment
~7.6 - 7.8	Doublet	2H	Aromatic H (ortho to C=O, methoxy-ring)
~7.3 - 7.5	Multiplet	3H	Aromatic H (remaining protons on amino-ring)
~6.8 - 7.0	Doublet	2H	Aromatic H (ortho to -OCH ₃)
~5.5 - 6.5	Broad Singlet	2H	-NH ₂ (amine)
~3.8 - 3.9	Singlet	3H	-OCH ₃ (methoxy)

Expert Interpretation:

- **Aromatic Region (6.8-7.8 ppm):** The signals are split into distinct groups due to the different electronic environments of the two aromatic rings. The two protons ortho to the electron-withdrawing carbonyl group on the methoxy-substituted ring are expected to be the most downfield. The protons on the amino-substituted ring are more shielded and appear further upfield.
- **Amine Protons (~5.5-6.5 ppm):** The protons of the primary amine typically appear as a broad singlet. The exact chemical shift and broadness can be highly dependent on the solvent, concentration, and temperature, and the signal may exchange with D₂O.
- **Methoxy Protons (~3.8-3.9 ppm):** The three equivalent protons of the methoxy group appear as a sharp singlet, a characteristic signal for this functional group.

The ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

Chemical Shift (δ , ppm)	Provisional Assignment
~195 - 198	C=O (ketone)
~163 - 165	Aromatic C-OCH ₃
~150 - 152	Aromatic C-NH ₂
~130 - 138	Aromatic CH & Quaternary C
~113 - 118	Aromatic CH
~55 - 56	-OCH ₃

Expert Interpretation:

- Carbonyl Carbon (~195-198 ppm): The ketone carbonyl carbon is the most deshielded and appears significantly downfield.
- Substituted Aromatic Carbons: The carbons directly attached to the oxygen (C-OCH₃) and nitrogen (C-NH₂) atoms are highly influenced by these heteroatoms and have distinct chemical shifts.
- Aromatic CH Carbons: The remaining aromatic carbons appear in the typical range of 110-140 ppm. Precise assignment requires advanced 2D NMR techniques but the distinct signals confirm the presence of the two differently substituted rings.
- Methoxy Carbon (~55-56 ppm): The carbon of the methoxy group is highly shielded compared to the aromatic carbons and appears upfield.

This protocol ensures the acquisition of high-quality, reproducible NMR data.

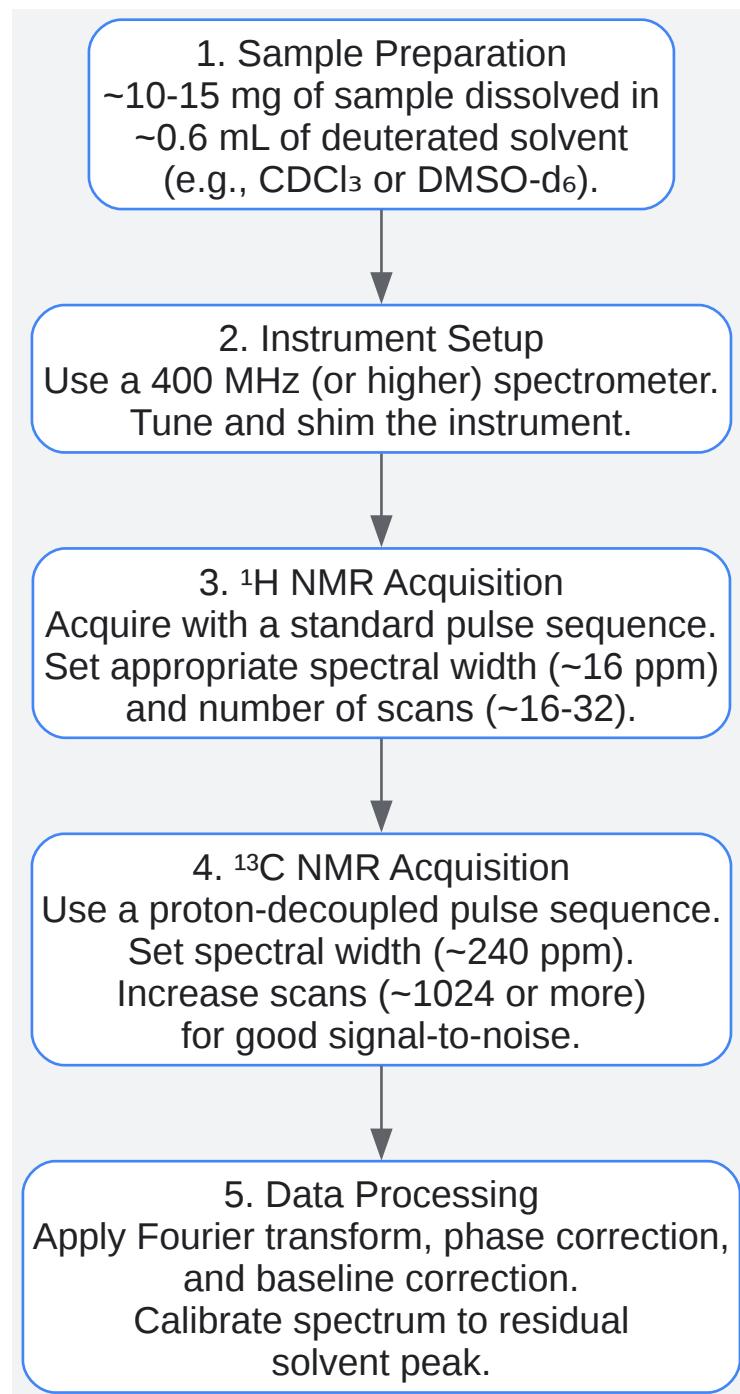

[Click to download full resolution via product page](#)

Figure 2: Standard workflow for NMR analysis.

- Sample Preparation: Accurately weigh 10-15 mg of **2-Amino-4'-methoxybenzophenone** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrument Calibration: Use a spectrometer with a field strength of at least 400 MHz. Before data acquisition, the instrument must be properly tuned to the correct frequency and the magnetic field homogeneity optimized (shimming) to ensure high resolution.
- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-32) should be averaged to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected. Reference the spectrum by setting the chemical shift of the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H , 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm^{-1})	Intensity	Assignment
3450 - 3300	Strong, Doublet	N-H Stretch (primary amine)
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1640 - 1620	Strong	C=O Stretch (ketone, conjugated)
1600 - 1580	Strong	N-H Bend (amine) & Aromatic C=C Stretch
1260 - 1240	Strong	Aryl-O Stretch (asymmetric)
1170 - 1150	Strong	C-N Stretch

Expert Interpretation:

- N-H Stretch ($3450\text{-}3300\text{ cm}^{-1}$): The presence of a primary amine ($-\text{NH}_2$) is unequivocally confirmed by a characteristic doublet in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
- C=O Stretch ($1640\text{-}1620\text{ cm}^{-1}$): The strong absorption band for the ketone carbonyl is found at a lower frequency than a typical acyclic ketone ($\sim 1715\text{ cm}^{-1}$) due to conjugation with the two aromatic rings, which weakens the C=O double bond.
- Aryl-O Stretch ($1260\text{-}1240\text{ cm}^{-1}$): A strong, prominent peak in this region is characteristic of the asymmetric C-O-C stretch of the aryl ether (methoxy group).

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples.

- Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO_2 and H_2O .
- Sample Application: Place a small amount of the solid **2-Amino-4'-methoxybenzophenone** powder directly onto the ATR crystal.
- Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.
- Data Acquisition: Record the sample spectrum over the range of 4000 to 400 cm^{-1} . Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio. The final spectrum is automatically displayed as absorbance or transmittance after background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation patterns.

- Molecular Ion (M^+): For $\text{C}_{14}\text{H}_{13}\text{NO}_2$, the expected monoisotopic mass is 227.0946 Da. In a low-resolution mass spectrum, this will appear as a peak at $\text{m/z} = 227$.

- Key Fragmentation: Electron Ionization (EI) would likely induce fragmentation via cleavage adjacent to the carbonyl group (alpha-cleavage).

[Click to download full resolution via product page](#)

Figure 3: Plausible fragmentation pathway in EI-MS.

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often used with liquid chromatography (LC-MS).

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.^[5] The solvent should be compatible with the mobile phase if using LC-MS.
- Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the instrument to operate in positive ion mode (ESI⁺) to detect the protonated molecule $[M+H]^{+}$.
- Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 μ L/min). Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500). The primary ion observed will be the protonated molecule, $[M+H]^{+}$, at $m/z = 228$.

Conclusion

The data and protocols presented in this guide offer a robust framework for the identification, characterization, and quality control of **2-Amino-4'-methoxybenzophenone**. A thorough understanding of its NMR, IR, and MS spectral features is indispensable for any scientist

working with this versatile chemical intermediate. The detailed methodologies provide a standardized approach to ensure the generation of reliable and accurate analytical data, underpinning the integrity of research and development efforts in pharmaceuticals, materials science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4'-methoxybenzophenone [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-ヒドロキシ-4-メトキシベンゾフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-HYDROXY-4-METHOXYBENZOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and spectroscopic data of 2-Amino-4'-methoxybenzophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2966073#physical-and-spectroscopic-data-of-2-amino-4-methoxybenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com